molecular formula C13H15ClO2 B14155452 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone CAS No. 61235-09-4

2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone

Cat. No.: B14155452
CAS No.: 61235-09-4
M. Wt: 238.71 g/mol
InChI Key: DJFNSIPRNOWLEQ-UHFFFAOYSA-N
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Description

2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a p-chloro-alpha-hydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone typically involves the reaction of p-chlorobenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under mild conditions.

Major Products Formed

    Oxidation: Formation of p-chlorobenzoylcyclohexanone or p-chlorobenzoic acid.

    Reduction: Formation of p-chloro-alpha-hydroxybenzylcyclohexanol.

    Substitution: Formation of p-amino-alpha-hydroxybenzylcyclohexanone or p-thio-alpha-hydroxybenzylcyclohexanone.

Scientific Research Applications

2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chloro-alpha-hydroxybenzyl)benzimidazole
  • 2-(p-Chloro-alpha-hydroxybenzyl)benzene

Uniqueness

2-(p-Chloro-alpha-hydroxybenzyl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61235-09-4

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)-hydroxymethyl]cyclohexan-1-one

InChI

InChI=1S/C13H15ClO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h5-8,11,13,16H,1-4H2

InChI Key

DJFNSIPRNOWLEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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